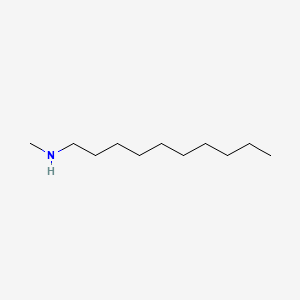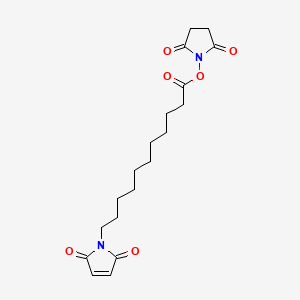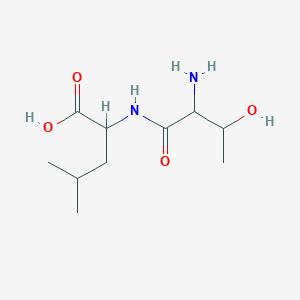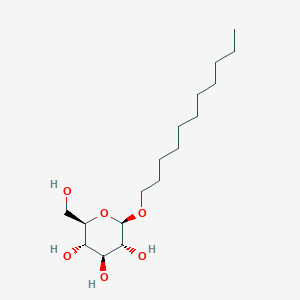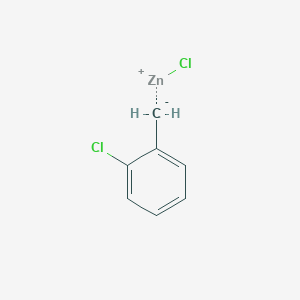
Cinnamyltriphenylphosphonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cinnamyltriphenylphosphonium bromide is an organic compound with the molecular formula C27H24BrP. It is a phosphonium salt that is often used in organic synthesis, particularly in the preparation of Wittig reagents. This compound is characterized by its white to almost white crystalline powder form and is known for its utility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cinnamyltriphenylphosphonium bromide can be synthesized through the reaction of cinnamyl bromide with triphenylphosphine. The reaction typically occurs in a solvent such as tetrahydrofuran (THF) at elevated temperatures. Microwave irradiation has been shown to be an efficient method for this synthesis, providing high yields in a shorter time compared to conventional heating methods .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the reaction of cinnamyl bromide with triphenylphosphine under controlled conditions to ensure high purity and yield. The use of microwave irradiation in industrial settings could potentially enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Cinnamyltriphenylphosphonium bromide primarily undergoes substitution reactions. It is commonly used in the Wittig reaction, where it reacts with carbonyl compounds to form alkenes. This reaction is facilitated by the formation of a phosphonium ylide intermediate.
Common Reagents and Conditions:
Reagents: Carbonyl compounds (aldehydes or ketones), bases (such as sodium hydride or potassium tert-butoxide).
Conditions: The reaction is typically carried out in an aprotic solvent like THF or dichloromethane at room temperature or slightly elevated temperatures.
Major Products: The major products of reactions involving this compound are alkenes, formed through the Wittig reaction .
Scientific Research Applications
Cinnamyltriphenylphosphonium bromide has several applications in scientific research:
Chemistry: It is widely used in organic synthesis, particularly in the preparation of alkenes via the Wittig reaction. This makes it valuable in the synthesis of complex organic molecules.
Biology and Medicine: While specific biological applications are less documented, phosphonium salts like this compound can be used in the study of cellular processes and as potential drug delivery agents due to their ability to interact with biological membranes.
Mechanism of Action
The primary mechanism of action of cinnamyltriphenylphosphonium bromide involves the formation of a phosphonium ylide intermediate during the Wittig reaction. This ylide then reacts with a carbonyl compound to form an alkene and a triphenylphosphine oxide byproduct. The reaction proceeds through a [2+2] cycloaddition mechanism, followed by a [2+2] cycloreversion to yield the final products .
Comparison with Similar Compounds
- Benzyltriphenylphosphonium bromide
- Methyltriphenylphosphonium bromide
- Vinyltriphenylphosphonium bromide
Comparison: Cinnamyltriphenylphosphonium bromide is unique due to its cinnamyl group, which provides distinct reactivity compared to other triphenylphosphonium salts. For instance, benzyltriphenylphosphonium bromide and methyltriphenylphosphonium bromide have different alkyl groups, leading to variations in their reactivity and the types of alkenes they can form in Wittig reactions. The cinnamyl group in this compound allows for the formation of conjugated alkenes, which can be advantageous in synthesizing compounds with extended π-systems .
Properties
CAS No. |
7310-74-9 |
|---|---|
Molecular Formula |
C27H25BrP+ |
Molecular Weight |
460.4 g/mol |
IUPAC Name |
triphenyl-[(E)-3-phenylprop-2-enyl]phosphanium;hydrobromide |
InChI |
InChI=1S/C27H24P.BrH/c1-5-14-24(15-6-1)16-13-23-28(25-17-7-2-8-18-25,26-19-9-3-10-20-26)27-21-11-4-12-22-27;/h1-22H,23H2;1H/q+1;/b16-13+; |
InChI Key |
APIBROGXENTUGB-ZUQRMPMESA-N |
SMILES |
C1=CC=C(C=C1)C=CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br |
Canonical SMILES |
C1=CC=C(C=C1)C=CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


